Cas no 690964-21-7 (N-4-(2-Amino-1,3-thiazol-4-yl)phenylpropanamide)

N-4-(2-Amino-1,3-thiazol-4-yl)phenylpropanamide is a synthetic organic compound featuring a thiazole core linked to a phenylpropanamide moiety. Its structural design incorporates both aromatic and heterocyclic components, making it a versatile intermediate in pharmaceutical and agrochemical research. The presence of the 2-amino-1,3-thiazole group enhances its potential as a precursor for bioactive molecules, particularly in the development of antimicrobial or antitumor agents. The compound’s well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies. Its stability under standard laboratory conditions and compatibility with common synthetic methodologies further underscore its utility in medicinal chemistry applications.
N-4-(2-Amino-1,3-thiazol-4-yl)phenylpropanamide structure
690964-21-7 structure
Product Name:N-4-(2-Amino-1,3-thiazol-4-yl)phenylpropanamide
CAS No:690964-21-7
MF:C12H13N3OS
MW:247.316120862961
CID:3090324
PubChem ID:896768
Update Time:2025-10-25

N-4-(2-Amino-1,3-thiazol-4-yl)phenylpropanamide Chemical and Physical Properties

Names and Identifiers

    • N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]propanamide
    • AKOS001089738
    • CS-0223095
    • SR-01000255549-1
    • Z48847597
    • Cambridge id 7238138
    • SR-01000255549
    • G26257
    • BRD-K91899274-003-01-3
    • SCHEMBL14825155
    • 690964-21-7
    • EN300-11388
    • N-4-(2-Amino-1,3-thiazol-4-yl)phenylpropanamide
    • Inchi: 1S/C12H13N3OS/c1-2-11(16)14-9-5-3-8(4-6-9)10-7-17-12(13)15-10/h3-7H,2H2,1H3,(H2,13,15)(H,14,16)
    • InChI Key: GEEFIJBVKKXOLU-UHFFFAOYSA-N
    • SMILES: S1C(N)=NC(=C1)C1C=CC(=CC=1)NC(CC)=O

Computed Properties

  • Exact Mass: 247.07793322g/mol
  • Monoisotopic Mass: 247.07793322g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 267
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 96.2Ų

N-4-(2-Amino-1,3-thiazol-4-yl)phenylpropanamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
N286273-25mg
N-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]propanamide
690964-21-7
25mg
$ 50.00 2022-06-03
TRC
N286273-50mg
N-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]propanamide
690964-21-7
50mg
$ 95.00 2022-06-03
TRC
N286273-250mg
N-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]propanamide
690964-21-7
250mg
$ 320.00 2022-06-03
Chemenu
CM442636-1g
N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]propanamide
690964-21-7 95%+
1g
$445 2024-07-24
Enamine
EN300-11388-0.05g
N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]propanamide
690964-21-7 95%
0.05g
$66.0 2023-10-26
Enamine
EN300-11388-0.1g
N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]propanamide
690964-21-7 95%
0.1g
$98.0 2023-10-26
Enamine
EN300-11388-0.25g
N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]propanamide
690964-21-7 95%
0.25g
$142.0 2023-10-26
Enamine
EN300-11388-0.5g
N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]propanamide
690964-21-7 95%
0.5g
$271.0 2023-10-26
Enamine
EN300-11388-1.0g
N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]propanamide
690964-21-7 95%
1.0g
$371.0 2023-02-09
Enamine
EN300-11388-2.5g
N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]propanamide
690964-21-7 95%
2.5g
$726.0 2023-10-26

Additional information on N-4-(2-Amino-1,3-thiazol-4-yl)phenylpropanamide

N-4-(2-Amino-1,3-thiazol-4-yl)phenylpropanamide: A Comprehensive Overview

N-4-(2-Amino-1,3-thiazol-4-yl)phenylpropanamide, identified by the CAS number 690964-21-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is notable for its unique structural features and potential applications in drug discovery and development. The molecule combines a phenyl group with a propanamide moiety, linked through a 1,3-thiazole ring that carries an amino substituent. This combination of functional groups imparts the compound with interesting chemical and biological properties.

The 1,3-thiazole ring is a heterocyclic structure that is commonly found in various bioactive compounds. Its presence in this molecule contributes to the compound's stability and reactivity. The amino group attached to the thiazole ring further enhances its potential for forming hydrogen bonds, which is a key factor in determining its interactions with biological targets. The phenyl group, on the other hand, adds aromaticity and planarity to the molecule, which can influence its pharmacokinetic properties such as absorption and distribution.

Recent studies have highlighted the importance of N-substituted propanamides in modulating various biological processes. For instance, research has shown that these compounds can act as inhibitors of certain enzymes or receptors, making them promising candidates for therapeutic interventions. In the case of N-4-(2-Amino-1,3-thiazol-4-yl)phenylpropanamide, its structure suggests potential activity in pathways involving inflammation, pain, or neurodegenerative diseases.

The synthesis of this compound typically involves multi-step reactions that require careful optimization to achieve high yields and purity. Common approaches include nucleophilic substitution or coupling reactions that assemble the individual components into the final product. Researchers have also explored green chemistry methods to synthesize this compound more efficiently while minimizing environmental impact.

In terms of biological activity, preliminary assays have demonstrated that N-4-(2-Amino-1,3-thiazol-4-yl)phenylpropanamide exhibits moderate inhibitory effects on certain kinases and proteases. These findings align with its structural features and suggest that further investigation into its mechanism of action could yield valuable insights for drug design. Additionally, computational studies using molecular docking have provided valuable information about how this compound interacts with target proteins at the molecular level.

From an analytical standpoint, modern techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been employed to confirm the identity and purity of this compound. These methods are essential for ensuring the reliability of experimental results in both academic and industrial settings.

In conclusion, N-4-(2-Amino-1,3-thiazol-4-yl)phenylpropanamide represents an intriguing compound with diverse applications in chemical research and pharmaceutical development. Its unique structure and promising biological activity make it a valuable subject for further exploration. As research continues to uncover new insights into its properties and potential uses, this compound is likely to play an increasingly important role in advancing our understanding of small molecule therapeutics.

Recommended suppliers
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd